Mammaglobin-A precursor (4-12)

Breast cancer immunotherapy CD8+ T cell epitope Species-specific immunogenicity

Mammaglobin-A precursor (4-12), sequence LMVLMLAAL, is a 9-mer synthetic peptide corresponding to the Mam-A2.3 epitope of the human mammaglobin-A protein (SCGB2A2, secretoglobin family 2A member. Mammaglobin-A is a 93-amino-acid secretory protein overexpressed in up to 80% of primary and metastatic human breast cancers, with expression highly restricted to mammary epithelium, making it a compelling tumor-associated antigen for breast cancer immunotherapy.

Molecular Formula
Molecular Weight
Cat. No. B1575421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMammaglobin-A precursor (4-12)
SynonymsMammaglobin-A precursor (4-12)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Mammaglobin-A Precursor (4-12): A Breast-Cancer-Specific HLA-A2-Restricted CD8+ T Cell Epitope for Immunotherapy Research and Immune Monitoring


Mammaglobin-A precursor (4-12), sequence LMVLMLAAL, is a 9-mer synthetic peptide corresponding to the Mam-A2.3 epitope of the human mammaglobin-A protein (SCGB2A2, secretoglobin family 2A member 2) [1]. Mammaglobin-A is a 93-amino-acid secretory protein overexpressed in up to 80% of primary and metastatic human breast cancers, with expression highly restricted to mammary epithelium, making it a compelling tumor-associated antigen for breast cancer immunotherapy [2]. The (4-12) peptide is an HLA-A*0201-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope identified through computer-assisted MHC class I binding prediction algorithms and experimentally validated using IFN-γ ELISPOT assays with peripheral blood from breast cancer patients [3]. It belongs to a family of seven predicted HLA-A2-binding mammaglobin-A epitopes (Mam-A2.1 through Mam-A2.7), of which five—including (4-12)—were confirmed to be recognized by patient-derived CD8+ CTLs [3].

Why Mammaglobin-A Precursor (4-12) Cannot Be Interchanged with Other Mammaglobin-A-Derived Epitopes


Despite sharing a common source protein, mammaglobin-A-derived CD8+ T cell epitopes are not functionally interchangeable. The (4-12) peptide (LMVLMLAAL) differs from its closest analog, (2-10) (KLLMVLMLA), by a single residue shift at both termini despite a 7-residue overlap; however, this shift changes the HLA restriction profile—(4-12) is HLA-A2-restricted [1], while the overlapping (2-10) peptide is recognized in the context of both HLA-A2 and HLA-A3 [2][3]. Furthermore, (4-12) exhibits a species-specific recognition pattern: it is recognized by CD8+ CTLs from human breast cancer patients but notably absent from the repertoire of CTLs generated in HLA-A2+/hCD8+ transgenic mice vaccinated with mammaglobin-A cDNA, whereas epitopes such as (83-92) and (2-10) are recognized across both species [2][4]. These allele- and species-level specificity differences mean that substituting one mammaglobin-A peptide for another without matching the experimental context—HLA restriction, species, and assay endpoint—can produce false-negative results in immune monitoring or vaccine epitope selection studies.

Quantitative Differentiation Evidence for Mammaglobin-A Precursor (4-12) vs. Closest Mammaglobin-A Epitope Comparators


Species-Specific CTL Recognition: Human Breast Cancer Patient Reactivity vs. Murine Model Non-Reactivity

Mammaglobin-A precursor (4-12) (LMVLMLAAL; Mam-A2.3) is recognized by CD8+ CTLs from human breast cancer patients in IFN-γ ELISPOT assays, confirming its natural processing and presentation in the human HLA-A2 context [1]. In direct contrast, CD8+ CTLs from HLA-A2+/hCD8+ double-transgenic mice vaccinated with mammaglobin-A cDNA reacted to Mam-A2.1 (83-92), Mam-A2.2 (2-10), Mam-A2.4 (66-74), and Mam-A2.6 (32-40) but NOT to Mam-A2.3 (4-12), as determined by IFN-γ ELISPOT [2]. This species-specific discordance means that (4-12) has a unique human-only recognition profile that is not recapitulated in the standard transgenic mouse preclinical model—a property not shared by the immunodominant Mam-A2.1 (83-92) epitope, which is recognized across both human and mouse systems [1][2].

Breast cancer immunotherapy CD8+ T cell epitope Species-specific immunogenicity ELISPOT

HLA Allele Restriction Specificity: HLA-A2-Restricted (4-12) vs. HLA-A3-Restricted Overlapping (2-10) Peptide

The (4-12) peptide (LMVLMLAAL) and the (2-10) peptide (KLLMVLMLA) share a 7-residue overlap (positions 4-10: LMVLMLA) but differ in their N- and C-terminal extensions. Despite this high sequence identity, their HLA restriction profiles diverge: (4-12) is exclusively HLA-A2-restricted [1], whereas (2-10) (designated Mam-A3.3 in the context of HLA-A3 binding) was identified as an HLA-A3-restricted epitope with CD8+ T cell reactivity in HLA-A3+ breast cancer patients by IFN-γ ELISPOT [2]. The predicted HLA-A3 binding affinity for (2-10) was among the top 8 mammaglobin-A-derived 9-mer peptides with highest binding scores using the NIH BIMAS algorithm [2]. This divergent restriction means the two overlapping peptides cover mutually exclusive patient populations: HLA-A2 (approximately 40-50% of Caucasians) vs. HLA-A3 (approximately 15-25% of Caucasians) [1][2].

HLA restriction Epitope mapping Breast cancer vaccine T cell epitope

Cytotoxic Activity: Mam-A2.3 (4-12) Included Among Epitopes Mediating Target Cell Lysis

Two CD8+ CTL lines generated in vitro against TAP-deficient T2 cells loaded with candidate mammaglobin-A epitopes showed significant cytotoxic activity against the Mam-A2.1-4 epitope group—which includes Mam-A2.3 (4-12, LMVLMLAAL)—demonstrating that this epitope can mediate HLA-A2-restricted target cell killing [1]. In contrast, the Mam-A2.5, Mam-A2.6, and Mam-A2.7 epitopes were not validated in this same CTL cytotoxicity assay. Furthermore, these CTL lines recognized an HLA-A2+/mammaglobin-A+ breast cancer cell line naturally expressing the Mam-A2.1 epitope, confirming that endogenously processed epitopes from the same protein are presented at functionally relevant levels [1]. In a subsequent study, CD8+ T cells from HLA-A2+/huCD8+ vaccinated mice specifically lysed UACC-812 (HLA-A2+/mam-A+) breast cancer cells with 25% lysis, though this was attributed predominantly to the immunodominant Mam-A2.1 (83-92) epitope [2].

Cytotoxic T lymphocyte Target cell lysis Breast cancer In vitro cytotoxicity

Predicted vs. Experimental MHC Binding Affinity: LMVLMLAAL as MGBA B7.4 Shows Significant Prediction-Experiment Discordance

The LMVLMLAAL peptide, designated MGBA B7.4 in the HLA-B7 context, was predicted by the NIH BIMAS algorithm to have an HLA-B7 binding score of 4.000 (estimated half-time of dissociation), placing it in an intermediate predicted affinity tier alongside MGBA B7.3 (VSKTEYKEL, score 4.000, later confirmed as the immunodominant HLA-B7 epitope) [1]. However, in membrane stabilization studies with TAP-deficient T2 cells transfected with HLA-B7, MGBA B7.4 was among the peptides that demonstrated the lowest experimental HLA-B7 binding affinity, while MGBA B7.1 (YAGSGCPLL, predicted score 12.000), B7.3 (VSKTEYKEL), B7.6 (KLLMVLMLA, score 0.100), and B7.7 (NPQVSKTEY, score 0.400) showed the highest experimental binding [1]. A separate computational study explicitly noted that MGBA B7.4 (LMVLMLAAL) demonstrated "significantly low affinity" in experimental MHC class I binding assays despite its intermediate predicted score, attributing this discrepancy to the three-dimensional structure of the binding motif within the MHC groove [2].

MHC binding prediction HLA-B7 Immunoinformatics Epitope validation

Epitope Validation Rate: Only 5 of 7 Predicted HLA-A2 Epitopes Confirmed Reactive, with (4-12) Among the Validated Minority

Of the seven mammaglobin-A-derived candidate epitopes (Mam-A2.1 through Mam-A2.7) predicted to bind HLA-A2 by the NIH BIMAS algorithm, only five were experimentally confirmed to be recognized by CD8+ CTLs from breast cancer patients using IFN-γ ELISPOT: Mam-A2.1 (83-92), Mam-A2.2 (2-10), Mam-A2.3 (4-12), Mam-A2.4 (66-74), and Mam-A2.7 (32-40) [1]. Mam-A2.5 (TLSNVEVFM) and Mam-A2.6 (MQLIYDSSL) were not confirmed reactive—representing a 28.6% (2/7) false-positive rate for computational prediction alone. Furthermore, healthy individuals showed high reactivity to the Mam-A2.2 (2-10) epitope, indicating that not all validated epitopes are cancer-specific in their T cell recognition profile—a confounding factor not shared by (4-12), which showed differential reactivity between patients and healthy controls [1].

Epitope prediction validation IFN-γ ELISPOT Breast cancer T cell epitope screening

Optimal Application Scenarios for Mammaglobin-A Precursor (4-12) Based on Quantitative Differentiation Evidence


Human Breast Cancer Immune Monitoring Panels Requiring Multi-Epitope Coverage Beyond the Immunodominant (83-92) Epitope

In clinical immune monitoring studies of breast cancer patients undergoing mammaglobin-A-targeted immunotherapy, reliance on the immunodominant Mam-A2.1 (83-92) epitope alone may miss T cell responses directed against subdominant epitopes. The (4-12) peptide captures a distinct CD8+ T cell repertoire that is recognized by human breast cancer patient CTLs but is absent from the murine transgenic model [1]. Including (4-12) in multi-epitope ELISPOT or tetramer panels alongside (83-92), (2-10), (66-74), and (32-40) provides more comprehensive immune response profiling in HLA-A2+ patients. This is particularly relevant given that the phase 1 clinical trial of the mammaglobin-A DNA vaccine (NCT02204098) has demonstrated safety and preliminary biologic efficacy, creating a growing need for validated immune monitoring reagents [2].

Epitope-Based Vaccine Design Targeting HLA-A2+ Breast Cancer Patient Populations

For researchers designing epitope-based peptide vaccines or dendritic cell-based immunotherapies, the (4-12) peptide offers an experimentally validated, HLA-A2-restricted epitope distinct from the overlapping (2-10) peptide, which shows dual HLA-A2/HLA-A3 restriction and high background reactivity in healthy individuals [1][3]. The (4-12) epitope's inclusion in the Mam-A2.1-4 group with confirmed cytotoxic activity against breast cancer cells [1] supports its candidacy as a vaccine component. However, researchers must account for its species-specific recognition profile: preclinical efficacy studies in standard HLA-A2+/hCD8+ transgenic mice will not detect (4-12)-specific responses and should instead be conducted in humanized mouse models or limited to human in vitro systems [4].

Quality Control Reference Standard for Computational Epitope Prediction Algorithm Validation

The (4-12) peptide (LMVLMLAAL) serves as a valuable reference standard for benchmarking MHC class I binding prediction algorithms, given its documented prediction-experiment discordance. In the HLA-B7 context, it was predicted to have intermediate binding (score 4.000) but demonstrated significantly low experimental affinity [5][6]. This property makes (4-12) useful as a 'discordance control' for validating new computational prediction tools, alongside concordant controls such as MGBA B7.3 (high predicted and high experimental) and MGBA B7.6 (low predicted, high experimental). Procurement of this peptide for algorithm validation purposes requires documentation of its exact sequence, purity, and the HLA allele context in which it was originally characterized.

MHC Tetramer Production for Ex Vivo Enumeration of Subdominant Epitope-Specific CD8+ T Cells

While Mam-A2.1 (83-92) tetramers have been used as the primary reagent for monitoring mammaglobin-A-specific CD8+ T cells in vaccinated patients—showing increased frequencies post-vaccination (2.86 ± 0.8% vs. 0.71 ± 0.1% in controls, P = 0.01) [2]—the (4-12) peptide can be used to generate complementary HLA-A2 tetramers for detecting T cell responses to subdominant epitopes. This is particularly valuable in settings where immune escape via epitope loss has been documented, or where broadening the detectable T cell repertoire increases the sensitivity of immune monitoring assays. The documented IFN-γ ELISPOT reactivity of (4-12) in breast cancer patients confirms that tetramers folded with this peptide will detect a genuine, naturally processed T cell population [1].

Quote Request

Request a Quote for Mammaglobin-A precursor (4-12)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.